molecular formula C12H16Cl2O3 B070938 1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene CAS No. 175204-49-6

1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene

Cat. No.: B070938
CAS No.: 175204-49-6
M. Wt: 279.16 g/mol
InChI Key: CAKQZUJFZVRSQG-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H16Cl2O3 and a molecular weight of 279.16 g/mol . It is characterized by the presence of two chlorine atoms and a diethoxyethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

One common method involves the reaction of 1,3-dichlorobenzene with 2,2-diethoxyethanol under specific conditions to yield the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield.

Chemical Reactions Analysis

1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the diethoxyethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and effects. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

1,3-Dichloro-5-(2,2-diethoxyethoxy)benzene can be compared with other chlorinated benzene derivatives, such as:

Properties

IUPAC Name

1,3-dichloro-5-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-11-6-9(13)5-10(14)7-11/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKQZUJFZVRSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC(=CC(=C1)Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381909
Record name 1,3-dichloro-5-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-49-6
Record name 1,3-dichloro-5-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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